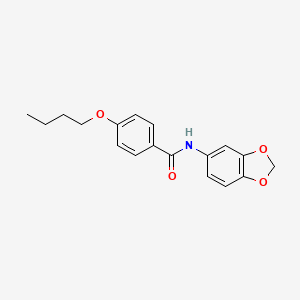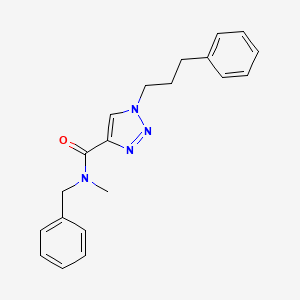
N-1,3-benzodioxol-5-yl-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-butoxybenzamide, also known as BBBD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BBBD is a small molecule that has a unique structure, making it an attractive target for drug development. In
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. N-1,3-benzodioxol-5-yl-4-butoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, N-1,3-benzodioxol-5-yl-4-butoxybenzamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-butoxybenzamide has been shown to have a number of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is that it is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development. However, one limitation is that it can be difficult to obtain pure N-1,3-benzodioxol-5-yl-4-butoxybenzamide due to its low solubility in water.
Orientations Futures
There are many potential future directions for N-1,3-benzodioxol-5-yl-4-butoxybenzamide research. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-4-butoxybenzamide and to optimize its therapeutic potential.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-4-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-1,3-benzodioxol-5-yl-4-butoxybenzamide.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-1,3-benzodioxol-5-yl-4-butoxybenzamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-3-10-21-15-7-4-13(5-8-15)18(20)19-14-6-9-16-17(11-14)23-12-22-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGHEYNYPDBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-1,3-benzodioxol-5-yl-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)

![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![lithium 3-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B4890851.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)